3-(Oxiran-2-yl)prop-2-enamide
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Overview
Description
3-(Oxiran-2-yl)prop-2-enamide is an organic compound characterized by the presence of an oxirane (epoxide) ring and an amide group attached to a prop-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-yl)prop-2-enamide typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the epoxidation of allylamine derivatives using peracids such as meta-chloroperoxybenzoic acid. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Diols: From the oxidation of the epoxide ring.
Amines: From the reduction of the amide group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3-(Oxiran-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-yl)prop-2-enamide involves its reactive epoxide group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. The amide group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Shares the prop-2-enamide structure but has a chromone ring instead of an oxirane.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide: Contains a piperidine ring and phenyl groups, differing significantly in structure and properties.
Uniqueness
3-(Oxiran-2-yl)prop-2-enamide is unique due to its combination of an epoxide ring and an amide group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Properties
CAS No. |
65423-13-4 |
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Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-(oxiran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C5H7NO2/c6-5(7)2-1-4-3-8-4/h1-2,4H,3H2,(H2,6,7) |
InChI Key |
LQNAGRRRLFOXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C=CC(=O)N |
Origin of Product |
United States |
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